N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the compound provides a rigid and hydrophobic structure, which enhances the stability and bioavailability of the molecule .
Mechanism of Action
Adamantane Derivatives
Adamantane is a type of diamondoid and forms the core of this compound . Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus represents the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation . The major pharmacological activities of 1,3,4-thiadiazole-based drugs include carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide typically involves the following steps :
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole ring.
Bromination: The thiadiazole derivative is then brominated to introduce the bromine atom at the 2-position.
Amidation: Finally, the brominated thiadiazole is reacted with 2-bromobenzoyl chloride to form this compound.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide has several scientific research applications :
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to the presence of the adamantane and thiadiazole moieties.
Material Science: The rigid structure of the compound makes it suitable for use in the development of new materials with enhanced stability and mechanical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide can be compared with other similar compounds :
N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine: This compound has an ethyl group instead of the bromobenzamide moiety, which affects its bioactivity and stability.
N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine:
(4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine: This compound has a bromophenyl group, which provides different reactivity and biological activity compared to the bromobenzamide moiety.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOSMLCMHMJCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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